![molecular formula C16H20N2O4S B2855816 2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 899954-40-6](/img/structure/B2855816.png)
2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C16H20N2O4S and its molecular weight is 336.41. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Activity
Compounds structurally related to the one have been synthesized and evaluated for their antimicrobial properties . These compounds have shown significant inhibitory activity against various bacterial strains, including Escherichia coli, and fungal species like Candida albicans. The antimicrobial efficacy is often assessed through in vitro antibacterial and antifungal screenings, and the results are compared with standard drugs.
Anticancer Potential
Some derivatives of the compound have been explored for their anticancer activities . These studies involve evaluating the cytotoxic effects of the compounds on different cancer cell lines, such as A549 (lung carcinoma) and MCF-7 (breast cancer). The compounds’ ability to inhibit cell proliferation and induce apoptosis in cancer cells is a key area of research.
Antioxidant Properties
The antioxidant capacity of related compounds is another area of interest . Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to chronic diseases. The compounds are tested for their ability to scavenge free radicals and protect biomolecules from oxidative damage.
Antidiabetic Activity
Derivatives of the compound have been investigated for their antidiabetic properties, particularly their ability to inhibit enzymes like α-glucosidase . This enzyme is involved in carbohydrate digestion, and its inhibition can help manage blood sugar levels in diabetic patients.
CNS Depressant Effects
The central nervous system (CNS) depressant activity is another potential application. Compounds with similar structures have been studied for their sedative and hypnotic effects, which could be beneficial in treating conditions like insomnia or anxiety .
Analgesic Effects
The analgesic (pain-relieving) properties of compounds structurally related to the one have been explored. These studies focus on the compounds’ ability to alleviate pain without the side effects associated with traditional analgesics .
Anti-inflammatory Activity
Anti-inflammatory activity is also a significant area of research. The compound’s derivatives may inhibit the production of pro-inflammatory cytokines and mediators, which can be useful in treating inflammatory diseases .
Material Science Applications
While not directly related to the compound , similar structures have been used in material science for the development of fluorescent compounds, corrosion inhibitors, dyestuffs, and photostabilizers . This highlights the compound’s potential versatility in various scientific applications.
属性
IUPAC Name |
2-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-12-6-4-5-10-17(12)15(19)9-11-18-16(20)13-7-2-3-8-14(13)23(18,21)22/h2-3,7-8,12H,4-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDXWUNUGYHZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2855733.png)
![(Z)-3-(2-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2855734.png)
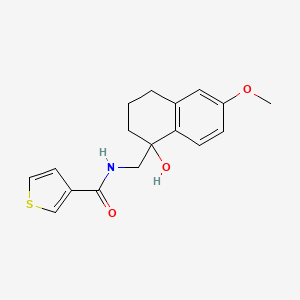
![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-fluorobenzyl)quinolin-4(1H)-one](/img/structure/B2855736.png)
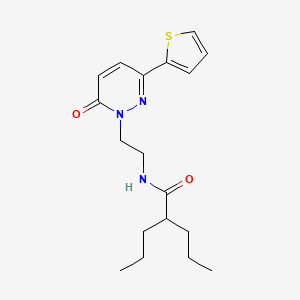
![5-Fluoro-4-methyl-6-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2855738.png)
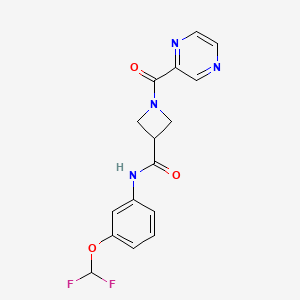
![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2855741.png)
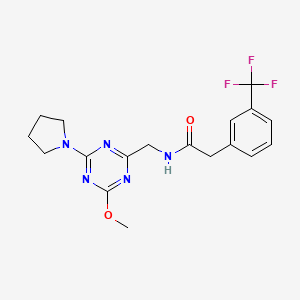
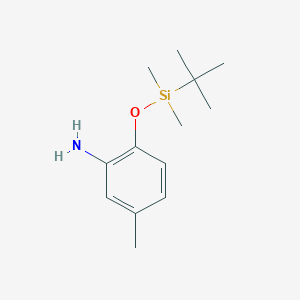

![N-(3-ethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
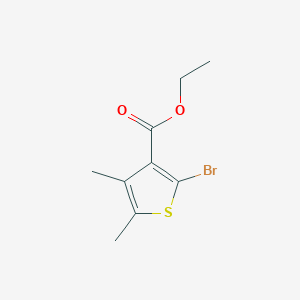
![methyl 2-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2855756.png)